1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
This compound is a heterocyclic organic molecule featuring a piperazine core substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a 3,5-dimethylbenzenesulfonyl group. The ethyl group at the 3-position of the triazole ring likely modulates lipophilicity and steric interactions, while the 3,5-dimethylbenzenesulfonyl group enhances solubility and may influence receptor binding.
Properties
IUPAC Name |
6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-4-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)28(26,27)16-12-14(2)11-15(3)13-16/h5-6,11-13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGBIODCKQTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and its synthesis.
Chemical Structure and Properties
The compound features a piperazine core linked to a 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 3,5-dimethylbenzenesulfonyl group. The structural complexity suggests potential interactions with various biological targets.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 368.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:
- Induction of Apoptosis : Activation of caspases and mitochondrial membrane depolarization leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HL-60 and HCT116), the compound demonstrated selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to quantify this effect.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 0.5 | 10 |
| HCT116 | 0.8 | 8 |
| Non-malignant | 5.0 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
The antimicrobial activity is hypothesized to involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been noted to disrupt bacterial cell wall integrity.
- Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolo-Pyridazine Core : This may involve cyclization reactions between hydrazines and suitable ketones.
- Sulfonation Reaction : Introduction of the sulfonyl group through reactions with sulfonic acids or their derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include derivatives of triazolopyridazine and benzenesulfonyl-piperazine scaffolds. Below is a comparative analysis based on structural modifications and reported properties:
Notes:
- The ethyl substitution on the triazole ring (target compound) may enhance binding affinity compared to methyl or hydrogen analogues by providing optimal steric bulk for target interactions .
- The 3,5-dimethylbenzenesulfonyl group improves solubility over non-sulfonylated analogues (e.g., IQ derivatives), which are prone to aggregation .
Pharmacokinetic and Toxicity Comparisons
- Metabolic Stability: Piperazine-containing compounds generally exhibit longer half-lives than imidazoquinoline derivatives (e.g., IQ) due to reduced cytochrome P450-mediated oxidation .
- Synthetic Complexity : The target compound’s synthesis (via tetrazine intermediates, as in ) is more labor-intensive than IQ formation (spontaneous during cooking) but allows precise functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
